REACTION_CXSMILES
|
[OH:1][C:2]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N+:9]=2[O-])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[CH3:15][N:16](C)C(Cl)=O.C[Si](C#N)(C)C.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[OH:1][C:2]1([C:8]2[N:9]=[C:10]([C:15]#[N:16])[CH:11]=[CH:12][CH:13]=2)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1 |f:3.4.5|
|
Name
|
2-(4-hydroxytetrahydropyran-4-yl)pyridine-N-oxide
|
Quantity
|
3.69 g
|
Type
|
reactant
|
Smiles
|
OC1(CCOCC1)C1=[N+](C=CC=C1)[O-]
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for sixty hours at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at 40° C. for a further 24 hours
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resultant mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the layers partitioned
|
Type
|
ADDITION
|
Details
|
Sodium carbonate solution (50 mL, 2 M aqueous solution) was again added to the organic phase
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
CUSTOM
|
Details
|
was blown down at ambient temperature
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCOCC1)C1=CC=CC(=N1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |